molecular formula C20H25ClN4O B12237200 3-(3-Chlorophenyl)-1-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one

3-(3-Chlorophenyl)-1-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one

Cat. No.: B12237200
M. Wt: 372.9 g/mol
InChI Key: WNCYNQRFFHQFIB-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is functionalized with a methyl group and a pyrimidinyl group.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using a chlorinated aromatic compound as the electrophile.

    Formation of the Propanone Moiety: The final step involves the formation of the propanone group, typically through a condensation reaction with an appropriate ketone precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Chlorophenyl)-1-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.

    Biology: It is used in biological assays to study its effects on cellular processes and pathways.

    Industry: The compound’s unique structure makes it a candidate for developing new materials or chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromophenyl)-1-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one
  • 3-(3-Fluorophenyl)-1-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one

Uniqueness

Compared to similar compounds, 3-(3-Chlorophenyl)-1-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one may exhibit unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct candidate for various applications.

Properties

Molecular Formula

C20H25ClN4O

Molecular Weight

372.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C20H25ClN4O/c1-15-12-19(23-14-22-15)24(2)18-8-10-25(11-9-18)20(26)7-6-16-4-3-5-17(21)13-16/h3-5,12-14,18H,6-11H2,1-2H3

InChI Key

WNCYNQRFFHQFIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N(C)C2CCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl

Origin of Product

United States

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